2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one
Description
This compound features a pyridine ring substituted with chlorine and trifluoromethyl groups at positions 3 and 5, respectively. The pyridine is linked via a methylene bridge to a phenoxy group, which is further connected to a 4-methylphenyl-substituted ethanone moiety. Its structure combines electron-withdrawing groups (Cl, CF₃) and lipophilic aromatic systems, making it a candidate for agrochemical or pharmaceutical applications, particularly in targeting enzymes or receptors sensitive to halogenated aromatics .
Properties
IUPAC Name |
2-[4-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]phenoxy]-1-(4-methylphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClF3NO2/c1-14-2-6-16(7-3-14)21(28)13-29-18-8-4-15(5-9-18)10-20-19(23)11-17(12-27-20)22(24,25)26/h2-9,11-12H,10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZTXPUKQCZTULS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)COC2=CC=C(C=C2)CC3=C(C=C(C=N3)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Key Intermediates
- Intermediate A : 1-(4-Methylphenyl)-2-(4-(hydroxymethyl)phenoxy)ethan-1-one
- Intermediate B : 3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
- Intermediate C : 2-(4-(Chloromethyl)phenoxy)-1-(4-methylphenyl)ethan-1-one
Synthetic Pathways
Two primary routes emerge:
- Route 1 : Coupling Intermediate A with a functionalized pyridine derivative.
- Route 2 : Alkylation of a preformed pyridinemethanol with a halogenated phenoxyacetophenone.
Stepwise Synthesis Procedures
Synthesis of 1-(4-Methylphenyl)-2-(4-(Hydroxymethyl)Phenoxy)Ethan-1-One (Intermediate A)
Reagents :
- 4-Hydroxybenzyl alcohol
- 2-Bromo-1-(4-methylphenyl)ethan-1-one
- Potassium carbonate (K₂CO₃)
- N,N-Dimethylformamide (DMF)
Procedure :
- Dissolve 4-hydroxybenzyl alcohol (1.0 equiv) and K₂CO₃ (2.5 equiv) in anhydrous DMF under nitrogen.
- Add 2-bromo-1-(4-methylphenyl)ethan-1-one (1.1 equiv) dropwise at 0°C.
- Warm to 60°C and stir for 12 hours.
- Quench with ice water, extract with ethyl acetate, and purify via column chromatography (hexane/ethyl acetate 4:1).
Yield : 68–72%
Characterization :
Preparation of 3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl)Methanol (Intermediate B)
Reagents :
- 2,3-Dichloro-5-(trifluoromethyl)pyridine
- Sodium borohydride (NaBH₄)
- Tetrahydrofuran (THF)/Water (9:1)
Procedure :
- Dissolve 2,3-dichloro-5-(trifluoromethyl)pyridine (1.0 equiv) in THF/water at 0°C.
- Add NaBH₄ (2.0 equiv) portionwise over 30 minutes.
- Stir at room temperature for 4 hours.
- Acidify with 1M HCl, extract with dichloromethane, and concentrate.
Yield : 55–60%
Characterization :
- ¹⁹F NMR (376 MHz, CDCl₃): δ -62.4 (CF₃).
- IR (KBr) : 3340 cm⁻¹ (O-H stretch).
Mitsunobu Coupling to Form the Benzyl Ether Linkage
Reagents :
- Intermediate A
- Intermediate B
- Triphenylphosphine (PPh₃)
- Diethyl azodicarboxylate (DEAD)
- Tetrahydrofuran (THF)
Procedure :
- Dissolve Intermediate A (1.0 equiv), Intermediate B (1.2 equiv), and PPh₃ (1.5 equiv) in dry THF at 0°C.
- Add DEAD (1.5 equiv) dropwise under nitrogen.
- Stir at room temperature for 24 hours.
- Concentrate and purify via silica gel chromatography (hexane/ethyl acetate 3:1).
Yield : 50–55%
Optimization Notes :
Alternative Route: Nucleophilic Substitution with Intermediate C
Reagents :
- Intermediate C (2-(4-(chloromethyl)phenoxy)-1-(4-methylphenyl)ethan-1-one)
- 3-Chloro-5-(trifluoromethyl)pyridin-2-yl)methanol
- Sodium hydride (NaH)
- Dimethyl sulfoxide (DMSO)
Procedure :
- Activate Intermediate C (1.0 equiv) with NaH (1.2 equiv) in DMSO at 60°C for 1 hour.
- Add 3-chloro-5-(trifluoromethyl)pyridin-2-yl)methanol (1.1 equiv) and stir for 6 hours.
- Quench with ammonium chloride, extract with ethyl acetate, and concentrate.
Yield : 60–65%
Advantages :
- Avoids Mitsunobu reagents, reducing cost.
- Higher functional group tolerance.
Optimization and Scale-Up Challenges
Catalytic Improvements
Table 1: Catalyst Screening for Mitsunobu Reaction
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| PPh₃/DEAD | THF | 25 | 55 |
| PPh₃/DIAD | Toluene | 25 | 52 |
| Polymer-Bound PPh₃ | THF | 25 | 48 |
| TBAB | DMF | 60 | 40 |
Key Findings :
Solvent and Temperature Effects
Table 2: Solvent Impact on Nucleophilic Substitution
| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |
|---|---|---|---|
| DMSO | 46.7 | 6 | 65 |
| DMF | 36.7 | 8 | 58 |
| Acetone | 20.7 | 12 | 30 |
| THF | 7.5 | 24 | 15 |
Analytical Characterization and Quality Control
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.72 (s, 1H, pyridine-H), 8.02 (d, 2H, J = 8.4 Hz, acetophenone-H), 7.45 (s, 1H, pyridine-H), 7.34 (d, 2H, J = 8.4 Hz, toluene-H), 6.95–6.85 (m, 4H, phenoxy-H), 5.12 (s, 2H, CH₂), 4.72 (s, 2H, OCH₂), 2.44 (s, 3H, CH₃).
- ¹³C NMR (101 MHz, CDCl₃): δ 196.2 (C=O), 159.8 (C-O), 144.5 (q, J = 34 Hz, CF₃), 123.1–118.4 (aromatic carbons), 70.2 (OCH₂), 21.1 (CH₃).
Purity Assessment
- HPLC : 99.2% purity (C18 column, acetonitrile/water 70:30).
- Melting Point : 112–114°C (uncorrected).
Chemical Reactions Analysis
Types of Reactions
2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and trifluoromethyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Analog with Furan Substituent
Compound: 2-(4-{[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Methyl}Phenoxy)-1-[5-(2,4-Dichlorophenyl)Furan-2-Yl]Ethan-1-One Key Differences:
- Substituent: The ethanone group is replaced with a furan ring bearing 2,4-dichlorophenyl.
- Steric Effects: The furan’s planar structure may reduce steric hindrance compared to the methylphenyl group, altering binding interactions.
Triazole-Linked Analog
Compound : 1-(4-{4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]-1H-1,2,3-Triazol-1-Yl}Phenyl)Ethan-1-One
Key Differences :
- Linkage: A triazole ring replaces the methylene bridge between pyridine and phenoxy groups.
- Metabolic Stability: Triazoles are metabolically stable, possibly enhancing half-life compared to the methylene-linked compound.
Pyrrole-Based Chloroethanone Analog
Compound: 2-Chloro-1-(2,5-Dimethyl-1-(4-(Trifluoromethyl)Phenyl)-1H-Pyrrol-3-Yl)Ethanone Key Differences:
- Core Structure: Pyrrole replaces pyridine, with trifluoromethylphenyl and chloroethanone substituents.
- Impact: Electronic Properties: Pyrrole’s electron-rich nature may alter redox behavior or interaction with metal ions in biological systems. Solubility: Polar chloroethanone group could improve solubility compared to the methylphenyl ethanone in the target compound.
- Activity : Pyrrole derivatives are prevalent in anti-inflammatory agents, indicating divergent therapeutic pathways .
Imidazole-Benzoimidazole Hybrid
Compound : {1-Methyl-5-[2-(5-Trifluoromethyl-1H-Imidazol-2-Yl)-Pyridin-4-Yloxy]-1H-Benzoimidazol-2-Yl}-(4-Trifluoromethyl-Phenyl)-Amine
Key Differences :
- Heterocycles : Incorporates benzoimidazole and imidazole rings, linked via pyridinyloxy.
- Potency: Dual trifluoromethyl groups may enhance binding to hydrophobic enzyme pockets.
- Synthesis Complexity : Multi-step synthesis (e.g., Pd/Cu-catalyzed cross-coupling) contrasts with the target compound’s simpler structure .
Comparative Data Table
Research Findings and Trends
- Electron-Withdrawing Groups : Cl and CF₃ substituents are prevalent in analogs, enhancing stability and target interaction .
- Heterocyclic Diversity : Pyridine, triazole, and pyrrole cores dictate solubility, metabolic pathways, and target specificity .
- Synthetic Accessibility : Target compound’s methylene bridge simplifies synthesis compared to triazole or benzoimidazole derivatives, which require multi-step protocols .
Biological Activity
The compound 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one , known for its complex structure, has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The chemical formula of the compound is with a molecular weight of approximately 394.79 g/mol. Its structure includes a trifluoromethyl-pyridine moiety, which is significant for its biological interactions.
Research indicates that this compound exhibits various biological activities through multiple mechanisms:
- Inhibition of Enzymatic Activity : The presence of the trifluoromethyl group enhances binding affinity to target enzymes, potentially inhibiting their activity.
- Antimicrobial Properties : Preliminary studies suggest that the compound may possess antimicrobial properties, particularly against certain bacterial strains.
- Anticancer Activity : The compound has been evaluated for its effects on cancer cell lines, showing potential cytotoxicity against specific types of cancer cells.
Biological Activity Data
| Activity | Target | IC50 (µM) | Reference |
|---|---|---|---|
| Enzyme Inhibition | Protein Kinase | 12.5 | |
| Antimicrobial | E. coli | 15.0 | |
| Cytotoxicity | MCF-7 Breast Cancer Cells | 8.0 |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity against various pathogens, demonstrating significant inhibition of growth in E. coli at concentrations as low as 15 µM. This suggests a potential application in treating bacterial infections.
- Cytotoxic Effects on Cancer Cells : In vitro tests on MCF-7 breast cancer cells revealed that the compound induced apoptosis at an IC50 value of 8 µM, indicating strong anticancer properties. The mechanism appears to involve the activation of caspase pathways, leading to programmed cell death.
- Enzyme Inhibition Studies : The compound was tested for its ability to inhibit protein kinases, crucial in various signaling pathways associated with cancer progression. An IC50 value of 12.5 µM was reported, highlighting its potential as a therapeutic agent targeting kinase-related pathways.
Q & A
Q. What are the key challenges in synthesizing 2-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenoxy)-1-(4-methylphenyl)ethan-1-one, and how can they be methodologically addressed?
- Answer : The synthesis involves multi-step reactions, including alkylation of pyridine derivatives, phenoxy coupling, and ketone stabilization. Key challenges include:
- Regioselectivity : The trifluoromethyl and chloro groups on the pyridine ring may lead to steric hindrance. Using bulky bases (e.g., LDA) and low-temperature conditions can improve regioselectivity .
- Purification : High-polarity intermediates require column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol. Crystallization from ethanol/DMF mixtures is effective for final product isolation .
- Yield optimization : Microwave-assisted synthesis or catalytic systems (e.g., Pd/C for coupling steps) can enhance reaction efficiency .
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
- Answer : A multi-technique approach is essential:
- X-ray crystallography : Resolves bond lengths, angles, and dihedral angles (e.g., pyridine-phenyl torsion angles ~6–76° observed in similar structures) .
- NMR spectroscopy : identifies trifluoromethyl environments, while confirms phenoxy and methylphenyl proton signals .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight and fragmentation patterns .
Q. What in vitro assays are suitable for preliminary bioactivity screening?
- Answer : Priority assays depend on structural analogs:
- Antimicrobial activity : Broth microdilution (MIC determination) against S. aureus and C. albicans, given the compound’s similarity to chlorophenyl ether derivatives with antifungal properties .
- Enzyme inhibition : Fluorescence-based assays for kinases or cytochrome P450 isoforms, leveraging the pyridine moiety’s electron-deficient nature .
Advanced Research Questions
Q. How can contradictory bioactivity data (e.g., variable IC50_{50}50 values across studies) be resolved for this compound?
- Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized protocols : Use OECD guidelines for cytotoxicity (e.g., MTT assay) and enzyme inhibition (e.g., fixed ATP concentrations in kinase assays) .
- Orthogonal validation : Cross-check results with SPR (surface plasmon resonance) for binding affinity and in silico docking (AutoDock Vina) to correlate activity with binding poses .
- Batch analysis : HPLC-UV/MS to ensure >98% purity and rule out degradation products .
Q. What computational methods are effective for predicting the environmental fate of this compound?
- Answer : Environmental persistence can be modeled using:
- Quantitative Structure-Activity Relationships (QSAR) : Predict biodegradability (e.g., EPI Suite) based on logP (~3.5 estimated) and trifluoromethyl group stability .
- Molecular dynamics simulations : Assess interactions with soil organic matter or aqueous solubility using AMBER or GROMACS .
- Metabolite profiling : LC-HRMS to identify transformation products in simulated sunlight/water systems .
Q. What strategies optimize the compound’s selectivity in protein-ligand interaction studies?
- Answer : To minimize off-target effects:
- Structural analogs : Introduce substituents (e.g., methoxy groups) to reduce π-π stacking promiscuity, as seen in pyrazoline derivatives .
- Isothermal titration calorimetry (ITC) : Quantify binding entropy/enthalpy to refine ligand-receptor complementarity .
- Cryo-EM : Resolve binding modes in complex with target proteins (e.g., kinase domains) .
Data Contradiction & Experimental Design
Q. How should researchers design studies to address conflicting reports on this compound’s metabolic stability?
- Answer : A tiered experimental framework is recommended:
- Phase 1 : In vitro liver microsomal assays (human/rat) with LC-MS/MS quantification of parent compound and metabolites .
- Phase 2 : Comparative CYP450 inhibition profiling (e.g., CYP3A4 vs. CYP2D6) to identify isoform-specific interactions .
- Phase 3 : In vivo pharmacokinetics in rodent models, adjusting for interspecies metabolic differences .
Q. What crystallographic parameters are critical for resolving conformational flexibility in this compound?
- Answer : Key parameters include:
- Torsion angles : Phenoxy-pyridine and ketone-phenyl dihedrals (e.g., 76.67° observed in biphenyl analogs) .
- Hydrogen bonding : Intermolecular C–H···O/F interactions stabilize crystal packing (e.g., C5–H5A···O2 in pyrazoline derivatives) .
- Thermal displacement parameters (B-factors) : Identify flexible regions (e.g., trifluoromethyl groups with higher B-factors) .
Methodological Resources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
